molecular formula C13H19NO B13716989 4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide

4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide

Cat. No.: B13716989
M. Wt: 205.30 g/mol
InChI Key: FBMKZDVPNJWNME-UHFFFAOYSA-M
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Description

This compound, with the molecular formula C₁₃H₁₈N⁺·OH⁻, is a cationic heterocyclic species characterized by a fused pyrido-quinolinium core and a hydroxide counterion. Its monoisotopic mass is 188.143376 g/mol, and it features a partially hydrogenated bicyclic system with a methyl group at position 4 . Notably, it serves as an organic structure-directing agent (OSDA) in the synthesis of small-pore zeolites like ITQ-29 and ITQ-12. Under high-pressure calcination, it templates the formation of microporous frameworks critical for applications in catalysis and gas separation . Despite its discontinued commercial availability (as noted by CymitQuimica in 2025), it remains a research focal point in materials chemistry .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-methyl-1-azoniatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydroxide

InChI

InChI=1S/C13H18N.H2O/c1-14-9-3-7-11-5-2-6-12(13(11)14)8-4-10-14;/h2,5-6H,3-4,7-10H2,1H3;1H2/q+1;/p-1

InChI Key

FBMKZDVPNJWNME-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCCC3=C1C(=CC=C3)CCC2.[OH-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural features, applications, and properties of the target compound and related heterocycles:

Compound Name Structural Features Key Applications Notable Properties
4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide Fused pyrido-quinolinium core; methyl substituent; hydroxide counterion Zeolite templating High thermal stability (>400°C); water solubility; OSDA efficiency for LTA/ITW zeolites
[1,4]Thiazino[2,3,4-ij]quinolin-4-ium derivatives Thiazine ring fused to quinolinium core; variable sulfenyl halide-derived substituents Antimicrobial agents Broad-spectrum activity against Gram-positive bacteria; regioselective synthesis
5-Aminobenzo[de]pyrido[3,2,1-ij]quinolin-4-ium salts Extended aromatic system with benzo-fused pyrido-quinolinium core; amino substituents Fluorescent probes; optoelectronics High fluorescence quantum yields (37–59%); solvatochromic behavior
Halogenated 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones Pyrrolo-quinolinone core; halogen substituents (e.g., Cl, F) on benzene ring Pharmacological agents (e.g., kinase inhibitors) Enhanced bioactivity; improved selectivity; tunable solubility

Key Comparative Insights

Optical Properties
  • Benzo-fused pyrido-quinolinium salts exhibit strong fluorescence due to extended π-conjugation, making them suitable for imaging and light-emitting devices. Their quantum yields remain solvent-independent, unlike traditional fluorophores . The target compound lacks such optical utility but excels in templating rigid inorganic frameworks.

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